molecular formula C15H23NO3 B5481355 N-(3-ethoxy-4-methoxybenzyl)-2,2-dimethylpropanamide

N-(3-ethoxy-4-methoxybenzyl)-2,2-dimethylpropanamide

Cat. No.: B5481355
M. Wt: 265.35 g/mol
InChI Key: GIEUIYNKWFIZLJ-UHFFFAOYSA-N
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Description

N-(3-ethoxy-4-methoxybenzyl)-2,2-dimethylpropanamide is an organic compound with a complex structure that includes ethoxy and methoxy functional groups attached to a benzyl ring, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-4-methoxybenzyl)-2,2-dimethylpropanamide typically involves the reaction of 3-ethoxy-4-methoxybenzylamine with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxy-4-methoxybenzyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Compounds with different functional groups replacing the ethoxy or methoxy groups.

Scientific Research Applications

N-(3-ethoxy-4-methoxybenzyl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine
  • N-(3-ethoxy-4-methoxybenzyl)-2-(trifluoromethyl)-1H-benzimidazol-4-amine
  • N-(3-ethoxy-4-methoxybenzyl)-N-methyl-2-(2-oxopiperidin-1-yl)acetamide

Uniqueness

N-(3-ethoxy-4-methoxybenzyl)-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.

Properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-6-19-13-9-11(7-8-12(13)18-5)10-16-14(17)15(2,3)4/h7-9H,6,10H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEUIYNKWFIZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)C(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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